molecular formula C15H27Br2N3O B4065433 2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide

2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide

Cat. No.: B4065433
M. Wt: 425.20 g/mol
InChI Key: RSEXVVUGBUFASJ-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a cyclohexylamino group attached to the pyrimidinone ring, along with ethyl and propyl substituents. The dihydrobromide form indicates that it is a salt formed with hydrobromic acid, which enhances its solubility in water.

Properties

IUPAC Name

2-(cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O.2BrH/c1-3-8-13-11-14(19)18(4-2)15(17-13)16-12-9-6-5-7-10-12;;/h11-12H,3-10H2,1-2H3,(H,16,17);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEXVVUGBUFASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=N1)NC2CCCCC2)CC.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate β-keto ester and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced via nucleophilic substitution reactions, where cyclohexylamine reacts with a suitable leaving group on the pyrimidinone ring.

    Addition of Ethyl and Propyl Groups: The ethyl and propyl groups can be introduced through alkylation reactions using ethyl and propyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Intermediates: Large quantities of β-keto esters, guanidine derivatives, and cyclohexylamine are synthesized or procured.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification and Crystallization: The final product is purified through recrystallization or chromatography techniques and converted to its dihydrobromide salt form.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino or alkyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidinone derivatives.

Scientific Research Applications

2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylamino)benzoic acid
  • Cyclohexylamine
  • Hexylcaine

Uniqueness

2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles.

This detailed article provides a comprehensive overview of 2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide
Reactant of Route 2
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2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide

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